21-Deoxycortisol

congenital adrenal hyperplasia heterozygote detection ACTH stimulation test

21-Deoxycortisol (21DF) is the only endogenous steroid that reliably identifies heterozygous carriers of 21-hydroxylase deficiency, achieving 93.5% detection sensitivity vs. 16.1% for 17-OHP after ACTH stimulation. Its elevation pattern is unaffected by neonatal stress, prematurity, or menstrual cycle—key confounders that cause false-positive results in 17-OHP immunoassays. As Hydrocortisone EP Impurity L, certified reference material (ISO 17034/17025) is required for pharmaceutical release testing. Choose 21-deoxycortisol for superior specificity in LC-MS/MS confirmation, CYP21A2 inhibition studies, and genetic counseling applications.

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
CAS No. 641-77-0
Cat. No. B132708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Deoxycortisol
CAS641-77-0
Synonyms(11β)-11,17-Dihydroxypregn-4-ene-3,20-dione;  11β,17-Dihydroxypogesterone;  11β,17α-Dihydroxypregn-4-ene-3,20-dione;  21-Dehydrohydrocortisone;  21-Deoxyhydrocortisone;  21-Desoxycortisol;  Pregn-4-ene-11β,17α-diol-3,20-dione; 
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
InChIInChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16-,17-,18+,19-,20-,21-/m0/s1
InChIKeyLCZBQMKVFQNSJR-UJPCIWJBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

21-Deoxycortisol (CAS 641-77-0): Reference Standard and Diagnostic Marker for 21-Hydroxylase Deficiency


21-Deoxycortisol (21DF; 11β,17α-dihydroxy-4-pregnene-3,20-dione; CAS 641-77-0) is an endogenous corticosteroid metabolite of 17-hydroxyprogesterone produced in the adrenal gland via 11β-hydroxylation . As a solid powder with molecular formula C₂₁H₃₀O₄ and molecular weight 346.46, it is available at ≥98% purity (TLC) from multiple certified vendors . 21-Deoxycortisol is recognized as an excellent and currently unique marker for detecting heterozygous carriers of 21-hydroxylase deficiency after ACTH stimulation [1].

Why 21-Deoxycortisol Cannot Be Substituted with Other Adrenal Steroids in Diagnostic and Analytical Workflows


Generic substitution of 21-deoxycortisol with other adrenal steroids—particularly 17-hydroxyprogesterone (17-OHP), the traditional screening marker for 21-hydroxylase deficiency—introduces substantial risk of false-positive results and missed diagnoses. 17-OHP is confounded by neonatal stress, prematurity, low birth weight, pubertal fluctuations, and menstrual cycle variation, whereas 21-deoxycortisol exhibits minimal interference from these physiological variables [1]. Furthermore, immunoassay-based detection of 17-OHP suffers from antibody cross-reactivity with structurally related steroids, while LC-MS/MS profiling demonstrates that 21-deoxycortisol provides superior specificity in distinguishing 21-hydroxylase deficiency from other forms of congenital adrenal hyperplasia .

21-Deoxycortisol (CAS 641-77-0): Quantitative Comparative Evidence for Scientific and Procurement Decisions


Superior Diagnostic Sensitivity for Heterozygous 21-Hydroxylase Deficiency Carriers vs. 17-Hydroxyprogesterone

In a head-to-head comparison of 31 LOCAH heterozygotes, post-ACTH stimulated 21-deoxycortisol levels were elevated in 93.5% of heterozygotes, whereas only 16.1% of the same heterozygotes exhibited elevated 17-hydroxyprogesterone [1]. In a separate study, 21-deoxycortisol levels were significantly higher in suspected heterozygous carriers (women: 20.5 ± 12.6 ng/dL; men: 21.2 ± 14.4 ng/dL) compared to controls (women: 6.9 ± 3.6 ng/dL; men: 7.9 ± 2.8 ng/dL), whereas 17-hydroxyprogesterone showed no such discrimination [2].

congenital adrenal hyperplasia heterozygote detection ACTH stimulation test

Superior Specificity: No Elevation in Premature Infants or Non-21OHD CAH Forms

Unlike 17-hydroxyprogesterone—which exhibits elevated levels due to neonatal stress, prematurity, low birth weight, and cross-reacting antibodies—21-deoxycortisol shows no elevation in premature infants or in patients with other forms of congenital adrenal hyperplasia (e.g., 11β-hydroxylase deficiency) [1]. LC-MS/MS analysis of preterm babies demonstrates that detection of low 21-deoxycortisol combined with high cortisol in the presence of elevated 17-OHP enables reliable exclusion of 21-hydroxylase deficiency, a discriminatory pattern not achievable with 17-OHP alone .

newborn screening false-positive reduction differential diagnosis

Quantitative Interference Profile: Known Cross-Reactivity in Cortisol Immunoassays Enables Method Selection

21-Deoxycortisol is a documented interferent in cortisol chemiluminescence immunoassays due to antibody cross-reactivity with structurally similar cortisol precursors including 17-OHP, 11-deoxycortisol, and 21-deoxycortisol itself [1]. In patients with 21-hydroxylase deficiency where 17-OHP and 21-deoxycortisol are significantly elevated, the Siemens Advia Centaur XP system produces spuriously high cortisol values compared to Roche Cobas e411 or Siemens Immulite 1000 [1]. The antiserum used in one RIA method showed cross-reactivity with 17-OHP at 1.6%, 11-deoxycortisol at 0.08%, and corticosterone at 0.25% [2].

immunoassay interference chemiluminescence method validation

Validated UHPLC-MS/MS Quantification with Linear Range 0.25-50 ng/mL for Plasma Analysis

A validated UHPLC-MS/MS method has been developed for simultaneous quantification of 21-deoxycortisol, 17-hydroxyprogesterone, cortisol, and cortisone in human plasma [1]. For 21-deoxycortisol, the linear range was 0.25-50 ng/mL, with mean extraction recovery between 83%-96%, intra- and inter-day coefficient of variation <13.6%, and bias ranging from -9.2% to 12% [1]. Notably, saliva-based LC-MS/MS methods face limitations for 21-deoxycortisol: unlike cortisol and cortisone (quantifiable in 2-5 μL), 21-deoxycortisol could only be determined semi-quantitatively or qualitatively in saliva, with 50 μL being the preferable sample volume .

LC-MS/MS method validation quantitative analysis

Certified Reference Material Status with Multi-Pharmacopoeia Traceability for Pharmaceutical Quality Control

21-Deoxycortisol is officially designated as Hydrocortisone EP Impurity L and is available as a Pharmaceutical Secondary Standard; Certified Reference Material (CRM) . This CRM is produced and certified in accordance with ISO 17034 and ISO/IEC 17025, with multi-traceability to USP, EP, and BP primary standards . In contrast, generic research-grade 21-deoxycortisol (e.g., ≥95% purity from non-certified vendors) lacks this formal pharmacopoeial certification chain and is intended only for research use, not for pharmaceutical release testing or regulatory submissions .

pharmaceutical impurity reference standard quality control

Optimal Application Scenarios for 21-Deoxycortisol (CAS 641-77-0) Based on Quantitative Differentiation Evidence


Confirmatory Newborn Screening for 21-Hydroxylase Deficiency via LC-MS/MS

When initial 17-OHP immunoassay screening returns elevated or borderline results, 21-deoxycortisol measurement by LC-MS/MS provides critical second-tier confirmation. The pattern of elevated 17-OHP plus elevated 21-deoxycortisol with low cortisol is diagnostic for 21-hydroxylase deficiency, whereas elevated 17-OHP with low 21-deoxycortisol and high cortisol excludes the condition—particularly valuable in preterm infants where 17-OHP alone yields high false-positive rates .

Detection of Heterozygous CYP21A2 Carriers in Genetic Counseling and Family Studies

For identifying heterozygous carriers of 21-hydroxylase deficiency—a population not reliably detected by 17-OHP measurement (only 16.1% detection rate post-ACTH)—21-deoxycortisol achieves 93.5% detection sensitivity under identical ACTH stimulation conditions [1]. This application is essential for genetic counseling, family screening, and research studies requiring accurate carrier identification.

Pharmaceutical Impurity Testing and Analytical Method Validation for Hydrocortisone

As Hydrocortisone EP Impurity L, certified 21-deoxycortisol reference material (ISO 17034/17025, traceable to USP/EP/BP) is required for pharmaceutical release testing, ANDA method validation, and quality control applications in hydrocortisone manufacturing . Research-grade material does not meet regulatory requirements for these applications.

Monitoring CYP21A2 Inhibition in Drug Development Studies

In studies evaluating drug candidates that inhibit CYP21A2 (e.g., abiraterone and its analogs, which bind CYP21A2 with Kd of 6.3 μM), 21-deoxycortisol serves as a specific biomarker of CYP21A2 activity suppression . Its unique elevation pattern in 21-hydroxylase deficiency makes it the preferred readout for assessing drug-induced impairment of this enzyme, distinct from broader steroid panel markers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 21-Deoxycortisol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.